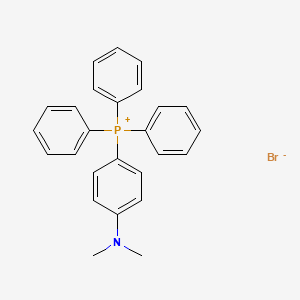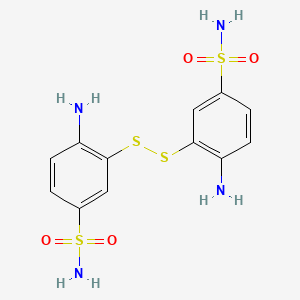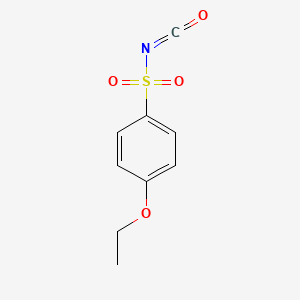![molecular formula C11H8N2O B13147308 [3,4'-Bipyridine]-2'-carbaldehyde](/img/structure/B13147308.png)
[3,4'-Bipyridine]-2'-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3,4’-Bipyridine]-2’-carbaldehyde is an organic compound that belongs to the bipyridine family Bipyridines are characterized by the presence of two pyridine rings connected by a single bond
Méthodes De Préparation
The synthesis of [3,4’-Bipyridine]-2’-carbaldehyde typically involves the coupling of pyridine derivatives. Common synthetic routes include:
Suzuki Coupling: This method involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst.
Stille Coupling: This method uses an organotin compound and a halide, catalyzed by palladium.
Negishi Coupling: This involves the reaction of an organozinc compound with a halide, also catalyzed by palladium.
Ullmann Coupling: This method involves the coupling of aryl halides using copper as a catalyst.
Wurtz Coupling: This involves the coupling of alkyl halides using sodium metal.
Industrial production methods often involve optimizing these reactions to achieve higher yields and purity under milder conditions .
Analyse Des Réactions Chimiques
[3,4’-Bipyridine]-2’-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride, resulting in the formation of alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group on the pyridine ring.
Condensation: This involves the reaction with aldehydes or ketones to form larger, more complex molecules.
Major products formed from these reactions include carboxylic acids, alcohols, and various substituted bipyridine derivatives .
Applications De Recherche Scientifique
[3,4’-Bipyridine]-2’-carbaldehyde has numerous applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including as inhibitors of specific enzymes.
Industry: It is used in the development of materials with specific electronic and optical properties
Mécanisme D'action
The mechanism of action of [3,4’-Bipyridine]-2’-carbaldehyde involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, influencing biological pathways and chemical reactions. The nitrogen atoms in the pyridine rings play a crucial role in these interactions, facilitating the formation of coordination bonds with metal centers .
Comparaison Avec Des Composés Similaires
Similar compounds to [3,4’-Bipyridine]-2’-carbaldehyde include:
2,2’-Bipyridine: Known for its strong coordination with metal ions, widely used in coordination chemistry.
4,4’-Bipyridine:
3,3’-Bipyridine: Less commonly used but still significant in certain chemical applications.
The uniqueness of [3,4’-Bipyridine]-2’-carbaldehyde lies in its specific structural configuration, which imparts distinct chemical properties and reactivity compared to its isomers .
Propriétés
Formule moléculaire |
C11H8N2O |
|---|---|
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
4-pyridin-3-ylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C11H8N2O/c14-8-11-6-9(3-5-13-11)10-2-1-4-12-7-10/h1-8H |
Clé InChI |
XWADDDKAYAKHMG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=CC(=NC=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-O-benzyl 7-O-tert-butyl 4-O-ethyl (4S,4aR,9aS)-3,4,4a,5,6,8,9,9a-octahydro-1H-pyrido[3,4-d]azepine-2,4,7-tricarboxylate](/img/structure/B13147245.png)
![4-bromo-2-[(6R)-6-methylpiperidin-3-yl]-1,3-oxazole;hydrochloride](/img/structure/B13147256.png)
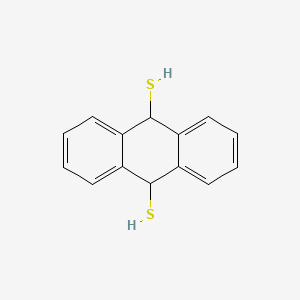
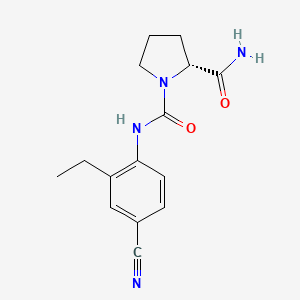
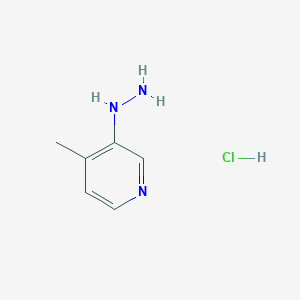
![1-(Chloromethyl)-1-[2-(ethylsulfanyl)ethyl]cyclopropane](/img/structure/B13147316.png)
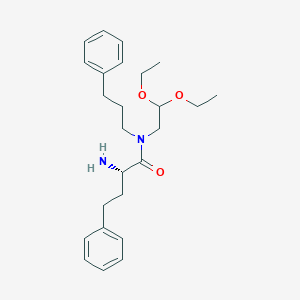
![(R)-6'-(3-((tert-Butyldimethylsilyl)oxy)pyrrolidin-1-yl)-2-oxo-2H-[1,3'-bipyridin]-4-yl trifluoromethanesulfonate](/img/structure/B13147327.png)

